molecular formula C38H74N16O9 B14199440 L-Lysyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycinamide CAS No. 849415-70-9

L-Lysyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycinamide

Cat. No.: B14199440
CAS No.: 849415-70-9
M. Wt: 899.1 g/mol
InChI Key: MZPPNTSHFKPMMC-RMIXPHLWSA-N
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Description

L-Lysyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycinamide is a complex peptide compound It is composed of multiple amino acids, including lysine, leucine, ornithine, alanine, serine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.

    Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycinamide can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The diaminomethylidene groups can be reduced to form amines.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles and electrophiles under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of diaminomethylidene groups can yield primary amines.

Scientific Research Applications

L-Lysyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycinamide has several scientific research applications:

    Biochemistry: Used as a model peptide for studying protein folding and interactions.

    Medicine: Potential therapeutic applications in targeting specific proteins or pathways.

    Industry: Utilized in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of L-Lysyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycinamide involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds with target proteins, influencing their structure and function. The peptide backbone can also interact with cellular receptors, modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Arginyl-L-lysyl-L-leucyl-L-arginine: Similar in structure but contains arginine instead of ornithine.

    L-Ornithine, N5-(diaminomethylene)-L-ornithyl-L-lysyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithine: Contains similar diaminomethylidene groups but differs in the sequence of amino acids.

Uniqueness

L-Lysyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycinamide is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

849415-70-9

Molecular Formula

C38H74N16O9

Molecular Weight

899.1 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C38H74N16O9/c1-20(2)16-26(32(59)48-18-29(41)56)53-36(63)28(19-55)54-30(57)22(5)49-33(60)24(11-8-14-46-37(42)43)50-34(61)25(12-9-15-47-38(44)45)51-35(62)27(17-21(3)4)52-31(58)23(40)10-6-7-13-39/h20-28,55H,6-19,39-40H2,1-5H3,(H2,41,56)(H,48,59)(H,49,60)(H,50,61)(H,51,62)(H,52,58)(H,53,63)(H,54,57)(H4,42,43,46)(H4,44,45,47)/t22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

MZPPNTSHFKPMMC-RMIXPHLWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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